molecular formula C7H14N2 B066909 hexahydro-1H-pyrrolizin-1-amine CAS No. 170442-12-3

hexahydro-1H-pyrrolizin-1-amine

Cat. No. B066909
M. Wt: 126.2 g/mol
InChI Key: NEZWZGLYKBFCQX-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizin-1-amine is a compound related to pyrrolizidine alkaloids, which are secondary metabolites found in various plant families such as Asteraceae. These compounds are known for their diverse biological activities and chemical properties. The synthesis and analysis of such compounds are of significant interest in organic and medicinal chemistry due to their potential applications in drug discovery and material science.

Synthesis Analysis

The synthesis of hexahydro-1H-pyrrolizin-1-amine derivatives involves several key strategies, including transition-metal-catalyzed reactions, reductive amination processes, and the use of specific enzymes or cofactors. Studies highlight methods for efficiently constructing these compounds, emphasizing the importance of catalysts and reducing agents in achieving high yields and selectivity (Irrgang & Kempe, 2020).

Scientific Research Applications

Structural Investigations and Crystallization

  • 3-Pyrroline Hydrates Crystallization : Research on 3-pyrroline, a cyclic amine, led to the discovery of its hydrates, including hexahydrate, which forms a 3D network of interacting water molecules. This has implications for understanding the molecular structure and behavior of related compounds (Rzepiński, Dobrzycki, Cyrański, & Boese, 2016).

Synthesis and Chemical Transformations

  • Selenium-Promoted Synthesis : Enantiomerically pure hexahydro-1H-pyrrolizines were synthesized from β-aminoalcohol, revealing new methods for creating specific molecular configurations (Tiecco, Testaferri, Bagnoli, & Scarponi, 2008).
  • Stereoselective Synthesis : Primary amines combined with keto-aldehyde functionality resulted in the synthesis of pyrrolidines, which were further elaborated into pyrrolizidines. This highlights advanced techniques in stereoselective synthesis (Williams, Kariuki, Reeves, & Cox, 2006).
  • Consecutive Cyclization of Allylaminoalkene : A method was developed for the cyclization of allylaminoalkenes, resulting in bicyclic amines, including hexahydro-1H-pyrrolizine. This indicates the potential for creating complex cyclic structures in organic chemistry (Tsuchida, Kaneshige, Ogata, Baba, Yamamoto, & Tomioka, 2008).

Biological and Medicinal Chemistry Applications

  • Synthesis of Enantiomerically Pure Compounds : Efficient methods were developed for the enantioselective synthesis of hexahydro-1H-pyrrolizin-3-ones from α,β-unsaturated aldehydes. This emphasizes the importance of chirality in medicinal chemistry (Lin, Hong, & Lee, 2016).
  • Conversion of Chiral α-Amino Acids : Enantiomerically pure 3-amino cyclic amines, including hexahydro-1H-pyrrolizin-1-amine, were synthesized from natural α-amino acids, demonstrating the relevance of these compounds in pharmaceuticals (Moon & Lee, 1998).

Chemical Reactions and Properties

  • Pyrrole and Derivative Synthesis : The fundamental role of pyrrole in biological molecules led to various synthetic reactions, including the creation of pyrrolizidine derivatives. This underscores the significance of these compounds in organic synthesis (Anderson & Liu, 2000).

Safety And Hazards

Hexahydro-1H-pyrrolizin-1-amine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-pyrrolizin-1-amine

CAS RN

170442-12-3
Record name hexahydro-1H-pyrrolizin-1-amine
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